molecular formula C32H23OP B118500 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol CAS No. 144868-15-5

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B118500
CAS No.: 144868-15-5
M. Wt: 454.5 g/mol
InChI Key: LWZAKMZAVUALLD-UHFFFAOYSA-N
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Description

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound featuring a phosphine group attached to a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves the following steps:

    Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphine group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable naphthalene derivative under inert conditions.

    Coupling Reaction: The phosphine ligand is then coupled with a naphthalen-2-ol derivative using a palladium-catalyzed cross-coupling reaction. Common catalysts include palladium acetate and triphenylphosphine, with bases such as potassium carbonate used to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: It can act as a ligand in various coupling reactions, including Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted naphthalenes.

    Coupling Reactions: Coupled aromatic compounds.

Scientific Research Applications

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

    Biology: The compound can be employed in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating the activation and transformation of substrates. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various reactions.

Molecular Targets and Pathways:

    Catalytic Sites: The compound targets metal catalytic sites, forming complexes that are crucial for catalytic activity.

    Reaction Pathways: It influences pathways such as oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Properties

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZAKMZAVUALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245802
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-91-3
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, 1,1'-bi-2-naphthol 10 is reacted with trifluoromethanesulfonic acid anhydride to obtain 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthYl 11 which is then reacted with diphenylphosphine oxide in the presence of a palladium complex catalyst to obtain 2-diphenylphosphinyl-2'-trifluoromethanesulfonyloxy-1,1'-binaphthyl 12. The compound 12 is reduced by trichlorosilane in the presence of triethylamine and then hydrolyzed to obtain 2-diphenylphosphino-2'-hydroxy-l,l'-binaphthyl 13. The compound 13 is reacted with a separately synthesized chlorophosphite 14 in the presence of triethylamine to obtain phosphine compound 15 of the present invention.
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